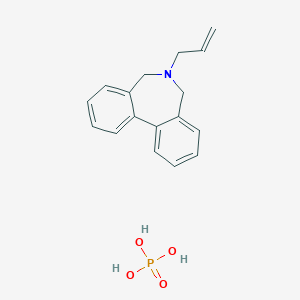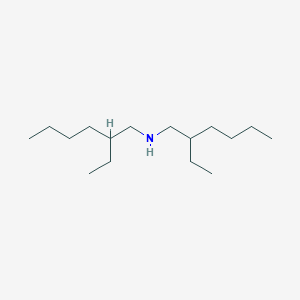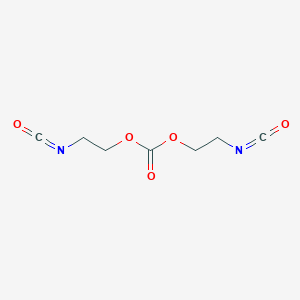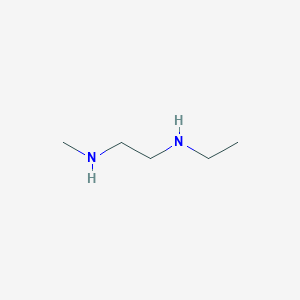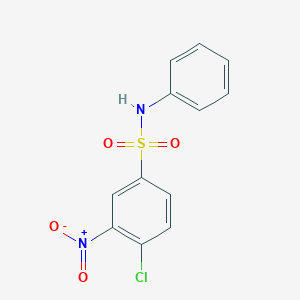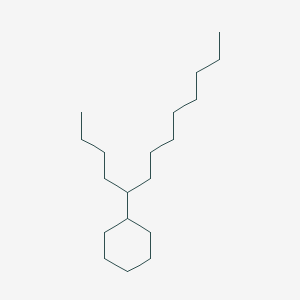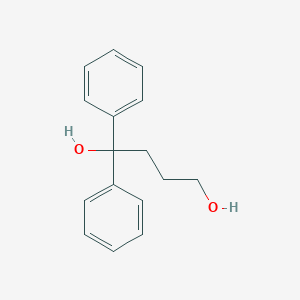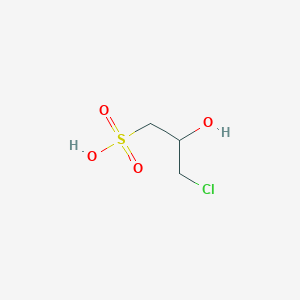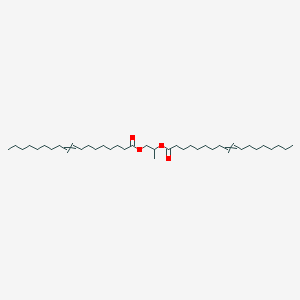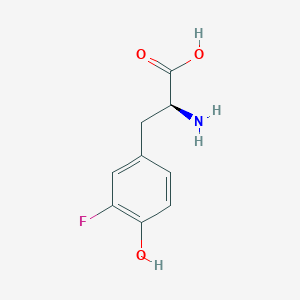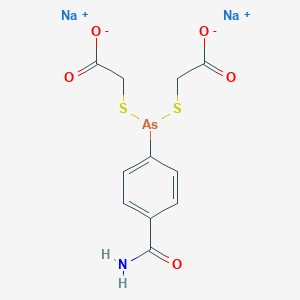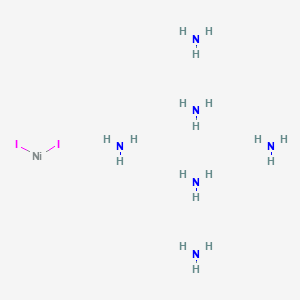
Azane;diiodonickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanes represent a class of compounds characterized by a nitrogen-nitrogen (N-N) backbone, where each nitrogen atom forms three covalent single bonds. These compounds exhibit unique physical and chemical properties due to their nitrogen-rich structure. The term "azane" is also used in nomenclature for ammonia or its derivatives.
Synthesis Analysis
The synthesis of azane compounds involves the aqueous oxidative polymerization of aniline, which is highly sensitive to the pH of the polymerization system. At sufficiently dilute concentrations and specific pH conditions (3-4), the first-formed product is believed to be a member of the azanes class. This process yields polymeric or oligomeric species with a distinct N-N backbone, different from conventional polyaniline forms (Venancio et al., 2006).
Molecular Structure Analysis
Azanes are isolated as hollow microspheres with diameters ranging from approximately 1.5 to 6 μm. These structures have been characterized by elemental analysis, UV–vis, FTIR, and 1H NMR spectra, suggesting their classification as organic-substituted hexa-azanes. The self-assembled nano/micro particles of azanes highlight their potential applicability in nanoscience (Venancio et al., 2006).
Wissenschaftliche Forschungsanwendungen
Azepane-Based Compounds in Drug Discovery
Azepane-based motifs have demonstrated a wide range of pharmacological properties due to their high degree of structural diversity. They are pivotal in the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA for treating various diseases. These compounds have applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and several other therapeutic areas. Their development focuses on creating analogs that are less toxic, cost-effective, and highly active, highlighting the ongoing research interest in medicinal chemistry for designing and developing potent drugs based on structural motifs similar to azane;diiodonickel (Gao-Feng Zha et al., 2019).
Azelaic Acid in Dermatological Applications
Azelaic acid, a naturally occurring dicarboxylic acid, shows effectiveness in treating various skin disorders, demonstrating the therapeutic versatility of chemical compounds in dermatology. It has been effective against comedonal acne, inflammatory acne, and hyperpigmentary disorders. This underlines the potential of chemical compounds, including azane;diiodonickel derivatives, in dermatological applications, where their unique properties can be harnessed for treating skin conditions (A. Fitton & K. Goa, 1991).
High Energy Density Materials (HEDM)
The study of high-nitrogen containing azine energy materials, including pyrazine energetic compounds, reflects the potential of azane;diiodonickel in energy materials. These compounds have been highlighted for their applications in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, lower combustion temperatures, and increase gas content. Such research underscores the broader applicability of azane;diiodonickel derivatives in developing advanced materials for energy applications (C. Yongjin & Ba Shuhong, 2019).
Zukünftige Richtungen
Future value creation for Azane is expected to come through international expansion with its bunkering solutions and broadening of its offerings in ammonia fuel handling technology . The parties anticipate that the commencement of operations of the bunkering units will begin in Scandinavia in 2025 .
Eigenschaften
IUPAC Name |
azane;diiodonickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584321 |
Source


|
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;diiodonickel | |
CAS RN |
13859-68-2 |
Source


|
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

